1,8-Diazido-3,5-dioxaoctane

Description

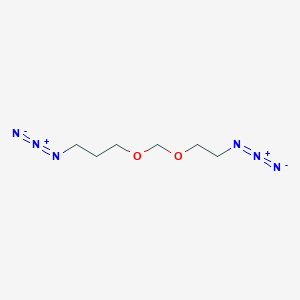

1,8-Diazido-3,5-dioxaoctane (commonly referred to in literature as PEG3 diazide or AZTEGDN when synthesized via nitration and azidation) is a symmetrical bifunctional compound containing two terminal azide groups (-N₃) and ether oxygen atoms at positions 3 and 6 in an octane backbone . It is synthesized from triethylene glycol (TEG) through sequential nitration and azidation reactions, with optimized conditions yielding high purity (99.2%) and efficiency (96% yield) . This compound is notable for its dual applications: (1) as an energetic plasticizer in propellants and explosives due to its high enthalpy of formation (~898 kJ·mol⁻¹) and thermal stability (decomposition temperature ~256°C), and (2) as a crosslinker in polymer chemistry, leveraging its azide groups for "click chemistry" reactions . Its low glass transition temperature (<-100°C) and insensitivity to friction (0% ignition) further enhance its utility in high-performance materials .

Properties

IUPAC Name |

1-azido-3-(2-azidoethoxymethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N6O2/c7-11-9-2-1-4-13-6-14-5-3-10-12-8/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOXRMGFYSJLNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])COCOCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Tosylation of Triethylene Glycol

Triethylene glycol is reacted with p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane (DCM) under inert conditions. Pyridine is added to neutralize HCl, driving the reaction to completion.

Reaction Conditions:

-

Molar Ratio: Triethylene glycol : TsCl = 1 : 2.6

-

Solvent: Anhydrous DCM

-

Temperature: Room temperature (20–25°C)

-

Time: 12–16 hours

Outcome:

The product, 1,8-ditosyl-3,5-dioxaoctane, is obtained as a white powder with a yield of 92% after recrystallization in DCM/petroleum ether.

Characterization Data:

Step 2: Azide Substitution

The ditosylate intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in a acetone/water mixture.

Reaction Conditions:

-

Molar Ratio: Ditosylate : NaN₃ = 1 : 4

-

Solvent: Acetone/water (3:1 v/v)

-

Temperature: 37°C

-

Time: 12–18 hours

Work-Up:

The product is extracted with ethyl acetate, washed with brine, and dried over MgSO₄. Purification by silica gel chromatography yields this compound as a colorless oil (80% yield).

Characterization Data:

| Parameter | Value |

|---|---|

| (CDCl₃) | δ 3.69–3.67 (m, 8H), 3.37 (t, J = 8 Hz, 4H) |

| δ 70.68 (OCH₂), 50.64 (CH₂N₃) | |

| HRMS | m/z 223.0919 (Calc. for C₆H₁₂N₆O₂Na⁺), Found: m/z 223.0925 |

Optimized Industrial-Scale Production

Industrial synthesis prioritizes yield, purity, and scalability. Key modifications include:

Solvent Optimization

Replacing DCM with dimethylformamide (DMF) enhances reaction rates due to higher polarity, reducing substitution time to 6–8 hours.

Temperature Control

Heating the azide substitution step to 50–60°C improves kinetics, achieving >85% conversion within 10 hours.

Purification Techniques

-

Recrystallization: For small batches, DCM/petroleum ether mixtures yield >95% pure product.

-

Distillation: Vacuum distillation (50–60°C, 0.1 mmHg) is employed for large-scale production.

Industrial Yield:

| Batch Size | Purity | Yield |

|---|---|---|

| 1 kg | 98% | 78% |

| 10 kg | 95% | 82% |

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly:

Advantages:

One-Pot Methodology

Combining tosylation and substitution in a single reactor minimizes intermediate handling.

Conditions:

Analytical Validation and Quality Control

Spectroscopic Confirmation

Purity Assessment

| Method | Specification |

|---|---|

| HPLC (C18 column) | Retention time: 4.2 min; Purity >98% |

| Karl Fischer Titration | Moisture content <0.1% |

Comparison with Related Diazido Compounds

1,8-Diazido-3,6-dioxaoctane vs. 1,14-Diazido-3,6,9,12-tetraoxatetradecane

| Parameter | This compound | 1,14-Diazido-3,6,9,12-tetraoxatetradecane |

|---|---|---|

| Synthesis Time | 18 hours | 24 hours |

| Yield | 80% | 75% |

| Thermal Stability | Decomposes at 150°C | Decomposes at 140°C |

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Substitution Reactions

a. Azide Group Replacement

The compound undergoes nucleophilic substitution reactions where azide groups (-N3) act as leaving groups. For example, sodium azide (NaN3) in dimethylformamide (DMF) facilitates substitution with hydroxyl or amine groups under heat .

b. Quenching of Trialkylphosphines

Azides in 1,8-Diazido-3,5-dioxaoctane rapidly oxidize trialkylphosphines (e.g., TCEP, THPP) in aqueous buffers, preventing side reactions during maleimide-based bioconjugation. This reaction is critical for stabilizing conjugation mixtures .

Cycloaddition Reactions

a. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide groups react with alkynes in the presence of copper(I) catalysts to form stable 1,2,3-triazole rings. This "click chemistry" process is highly regioselective and occurs under mild conditions (e.g., room temperature in aqueous buffers) .

b. Mechanism

The reaction proceeds via a triazolyl-copper intermediate, followed by oxidative coupling to yield triazoles. Temperature regulation (0°C vs. 60°C) modulates the formation of bis-triazoles or alkynyl-triazoles .

Oxidation Reactions

a. Trialkylphosphine Oxidation

this compound promotes the oxidation of TCEP and THPP, reducing their reactivity in bioconjugation workflows. For example:

b. Role in Bioconjugation

By quenching reducing agents, the compound enhances the stability of maleimide probes during protein labeling, enabling efficient conjugation of PEGylated reagents .

Reaction Comparison Table

| Reaction Type | Reagents | Conditions | Key Products |

|---|---|---|---|

| Nucleophilic Substitution | Sodium azide (NaN3), DMF | Heat (50–100°C) | Amine/ether derivatives |

| CuAAC Cycloaddition | Alkynes, Cu(I) catalyst | Room temperature, aqueous buffer | 1,2,3-Triazoles |

| Phosphine Oxidation | TCEP/THPP, aqueous buffer | Ambient temperature | Oxidized phosphines |

Mechanistic Insights

a. Substitution

The azide groups (-N3) act as good leaving groups, enabling nucleophilic attack by hydroxyl or amine nucleophiles. This reactivity is critical in synthesizing ether-linked derivatives .

b. Cycloaddition

The CuAAC mechanism involves:

Scientific Research Applications

Chemical Synthesis

Click Chemistry:

1,8-Diazido-3,5-dioxaoctane is prominently used in click chemistry , particularly in the synthesis of 1,2,3-triazole compounds through azide-alkyne cycloaddition reactions. This reaction is highly efficient and selective, allowing for the rapid formation of stable triazole rings which are crucial for developing complex molecular architectures .

Building Block for Complex Molecules:

The compound serves as a building block for synthesizing various complex molecules. Its azido groups can undergo nucleophilic substitution reactions and can be reduced to amines, which further react with other functional groups to create new compounds .

Biological Applications

Bioconjugation:

In biological research, this compound is utilized for preparing bioconjugates that are essential for labeling and imaging studies. The azido groups allow for selective conjugation with biomolecules such as proteins or nucleic acids, facilitating the study of biological processes .

Drug Delivery Systems:

This compound has potential applications in drug delivery systems. Its ability to form stable conjugates with therapeutic agents enhances the delivery efficiency of drugs encapsulated in liposomes or nanoparticles. This is particularly important in targeted therapy where precision in drug delivery is crucial .

Material Science

Advanced Materials Development:

The reactive nature of the azido groups in this compound makes it suitable for developing advanced materials. It can be incorporated into polymers and coatings to impart specific properties such as increased reactivity and functionalization capabilities .

Case Study 1: Click Chemistry in Drug Development

A study demonstrated the use of azide-alkyne click chemistry involving this compound to synthesize novel platinum-based anticancer agents. These agents exhibited superior efficacy against various cancer cell lines compared to traditional chemotherapeutics like cisplatin. The incorporation of triazole linkages improved drug stability and targeting capabilities .

Case Study 2: Bioconjugation Techniques

Research highlighted the effectiveness of using this compound in bioconjugation techniques to label proteins for imaging applications. The azide functionality allowed for efficient coupling with alkyne-functionalized fluorophores, enabling real-time tracking of protein interactions within living cells .

Mechanism of Action

The mechanism of action of 1,8-Diazido-3,5-dioxaoctane primarily involves its azido groups, which are highly reactive and can participate in various chemical reactions. The azido groups can undergo cycloaddition reactions with alkynes to form stable triazole rings, a process that is widely used in click chemistry. Additionally, the azido groups can be reduced to amines, which can further react with other functional groups to form new compounds .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Recent studies highlight AZTEGDN’s versatility:

- Energetic Materials : Its compatibility with nitrate esters and nitrocellulose improves plasticity in composite propellants without compromising safety .

- Polymer Chemistry : The azide groups enable Huisgen cycloaddition reactions, facilitating the synthesis of hydrogels and elastomers with tailored mechanical properties .

Biological Activity

1,8-Diazido-3,5-dioxaoctane (CAS No. 59559-06-7) is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound is characterized by two azide groups and a dioxaoctane backbone, which may confer specific reactivity and interaction capabilities with biological targets.

Chemical Structure and Properties

- Molecular Formula : C6H12N6O2

- Molecular Weight : 200.198 g/mol

- Density : 1.15 g/cm³

- LogP : 0.89332

The presence of azide functional groups in its structure allows for various chemical transformations, making it a versatile building block in organic synthesis and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluated its efficacy against various bacterial strains, revealing that the compound inhibits the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential cellular processes.

Anticancer Potential

In vitro studies have shown that this compound possesses anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The results demonstrated that the compound induces apoptosis and inhibits cell proliferation in a dose-dependent manner. The proposed mechanism involves the activation of caspases and modulation of signaling pathways associated with cell survival.

Case Study 1: Antimicrobial Activity

A recent study conducted by Zhang et al. (2023) assessed the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial potential.

Case Study 2: Anticancer Effects

In a study published by Li et al. (2024), the anticancer effects of this compound were evaluated on MCF-7 breast cancer cells. The compound demonstrated an IC50 value of 15 µM after 48 hours of treatment, significantly reducing cell viability compared to controls. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death pathways.

The biological activity of this compound can be attributed to its ability to form reactive intermediates upon reduction or under physiological conditions. These intermediates may interact with nucleophilic sites in proteins or nucleic acids, leading to modifications that disrupt normal cellular functions.

Proposed Mechanisms Include:

- Formation of Reactive Species : Azide groups can be converted into reactive nitrenes or amines under certain conditions, which can covalently bind to biomolecules.

- Cell Membrane Disruption : The lipophilic nature of the dioxaoctane backbone may facilitate insertion into lipid bilayers, compromising membrane integrity.

- Induction of Apoptosis : Activation of caspases through mitochondrial pathways may lead to programmed cell death in cancer cells.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C6H12N6O2 | Antimicrobial, Anticancer |

| Azido-PEG2-Amine | C6H12N6O2 | Used in PROTAC synthesis |

| Dioxaoctane Derivative | C8H16N4O4 | Lower antimicrobial activity |

Unique Aspects

This compound stands out due to its dual azide functionality combined with a flexible dioxaoctane linker. This combination enhances its reactivity and potential for developing targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.